molecular formula C18H19NO3 B2950396 (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide CAS No. 2035022-54-7

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide

Katalognummer B2950396
CAS-Nummer: 2035022-54-7
Molekulargewicht: 297.354
InChI-Schlüssel: CISPWOLHWFVWSM-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide, also known as CFA, is a chemical compound that has been of great interest in the field of scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. The inhibition of FAAH by CFA results in an increase in the levels of endocannabinoids, which has been shown to have a wide range of effects on the body.

Wirkmechanismus

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids. This results in an increase in the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce a range of effects. The exact mechanism of action of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide is still being studied, but it is thought to involve covalent binding to the active site of FAAH.
Biochemical and physiological effects
The effects of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide on the body are largely mediated by the increase in endocannabinoid levels. Endocannabinoids have been shown to have a wide range of effects on the body, including pain relief, anti-inflammatory effects, and modulation of mood and appetite. (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide has been shown to be effective in animal models of pain, anxiety, and addiction, and has also been investigated as a potential treatment for inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide has several advantages as a research tool, including its potency and selectivity for FAAH. It has been shown to be effective at inhibiting FAAH at low concentrations, and does not appear to have significant off-target effects. However, (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide also has some limitations, including its relatively short half-life in vivo and the potential for covalent binding to other proteins in addition to FAAH.

Zukünftige Richtungen

There are several potential future directions for research on (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide and its effects on the body. One area of interest is the development of more potent and selective FAAH inhibitors that can be used as therapeutic agents. Another area of interest is the investigation of the role of endocannabinoids in various physiological processes, including pain, inflammation, and mood disorders. Additionally, there is ongoing research on the potential therapeutic uses of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide and other FAAH inhibitors in a range of diseases and conditions.

Synthesemethoden

The synthesis of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide involves a multistep process that has been described in several scientific publications. The starting materials are cyclopropylboronic acid, 3-furancarboxaldehyde, and (R)-2-bromo-2-phenylpropan-1-ol. These are reacted together in the presence of a palladium catalyst to form the intermediate (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)propenamide. This intermediate is then reacted with acryloyl chloride to form the final product, (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide.

Wissenschaftliche Forschungsanwendungen

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide has been the subject of numerous scientific studies due to its ability to inhibit FAAH and increase endocannabinoid levels. Endocannabinoids are lipid molecules that act as signaling molecules in the body, and have been shown to have a wide range of effects on the nervous system, immune system, and other physiological processes. (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide has been used in studies investigating the role of endocannabinoids in pain, inflammation, anxiety, depression, and addiction.

Eigenschaften

IUPAC Name

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-17(9-6-14-10-11-22-12-14)19-13-18(21,16-7-8-16)15-4-2-1-3-5-15/h1-6,9-12,16,21H,7-8,13H2,(H,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISPWOLHWFVWSM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C=CC2=COC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(CNC(=O)/C=C/C2=COC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.